{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling to form the final compound. Common reagents used in these steps include hydrazines, alkyl halides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazole: The basic structure from which the compound is derived.
Fluoropyrazole: Similar in structure but with different functional groups.
Methylpyrazole: Another related compound with variations in the alkyl groups.
Uniqueness
What sets {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine apart is its dual pyrazole rings and the specific functional groups attached to them. These features confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H22FN5 |
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Molecular Weight |
279.36 g/mol |
IUPAC Name |
1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H22FN5/c1-11(2)20-10-13(12(3)18-20)8-16-9-14-4-6-17-19(14)7-5-15/h4,6,10-11,16H,5,7-9H2,1-3H3 |
InChI Key |
RDRFJTAUNVHXRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=NN2CCF)C(C)C |
Origin of Product |
United States |
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